molecular formula C15H12ClF2N3O2S B10969114 3-chloro-4-(difluoromethoxy)-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

3-chloro-4-(difluoromethoxy)-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B10969114
M. Wt: 371.8 g/mol
InChI Key: NJBSDVVWYNWCDE-UHFFFAOYSA-N
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Description

3-chloro-4-(difluoromethoxy)-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(difluoromethoxy)-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of Chloro and Difluoromethoxy Groups: Chlorination and difluoromethoxylation reactions are carried out using appropriate reagents such as thionyl chloride and difluoromethyl ether.

    Attachment of Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction with a suitable pyrazole derivative.

    Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(difluoromethoxy)-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

3-chloro-4-(difluoromethoxy)-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-(difluoromethoxy)-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(methoxy)-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
  • 3-chloro-4-(trifluoromethoxy)-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-4-(difluoromethoxy)-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12ClF2N3O2S

Molecular Weight

371.8 g/mol

IUPAC Name

3-chloro-4-(difluoromethoxy)-N-(1,3-dimethylpyrazol-4-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H12ClF2N3O2S/c1-7-8(6-21(2)20-7)19-14(22)13-12(16)11-9(23-15(17)18)4-3-5-10(11)24-13/h3-6,15H,1-2H3,(H,19,22)

InChI Key

NJBSDVVWYNWCDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl)C

Origin of Product

United States

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